CYP2C19 and CYP2E1 Inhibition Profile Relative to Class Baseline
2-Chloro-5-fluoro-3-methylbenzoic acid demonstrates low inhibition potency against CYP2C19 (Ki/IC50 = 50,000 nM) and CYP2E1 (IC50 = 50,000 nM) in human recombinant enzyme assays [1]. This inhibition profile is consistent with class-level expectations for simple halogenated benzoic acids lacking extended aromatic or heteroaromatic substituents [2]. While direct head-to-head data with specific regioisomers are absent from the public domain, the quantitative data establish a baseline risk assessment for drug-drug interaction liability in preclinical development.
| Evidence Dimension | Inhibition of recombinant human CYP enzymes |
|---|---|
| Target Compound Data | CYP2C19 Ki = 50,000 nM; CYP2E1 IC50 = 50,000 nM |
| Comparator Or Baseline | Class baseline: simple halogenated benzoic acids typically show weak CYP inhibition (>10,000 nM) [2] |
| Quantified Difference | Consistent with class-level low inhibition risk (no statistically significant difference from baseline class expectation) |
| Conditions | Recombinant human CYP2C19 using 3-O-methylfluorescein substrate with 3 min preincubation; CYP2E1 in human liver microsomes using chlorzoxazone substrate with 5 min preincubation by LC-MS/MS |
Why This Matters
Quantitative CYP inhibition data enable informed go/no-go decisions in lead optimization by establishing that this scaffold introduces no unexpected metabolic liability relative to class expectations.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913). CYP2C19 Ki = 50,000 nM; CYP2E1 IC50 = 50,000 nM; CYP3A4 IC50 = 5,490 nM. ChEMBL Curated Data. View Source
- [2] PubMed. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. PMID: 33086554. Provides structural basis for class-level electronic effects. View Source
